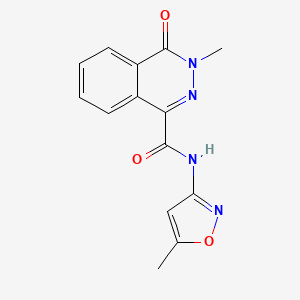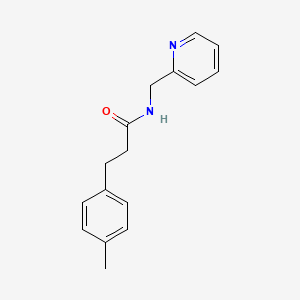![molecular formula C23H29FN2O B4440656 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4440656.png)
1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine
Descripción general
Descripción
1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine, also known as TFMPP, is a psychoactive substance that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor. Activation of these receptors leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine are mediated through its interaction with serotonin and dopamine receptors. Activation of the 5-HT1A receptor leads to anxiolytic and antidepressant effects, while activation of the 5-HT2A receptor leads to hallucinogenic effects. 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine also has affinity for the dopamine D2 receptor, which may contribute to its euphoric effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine has advantages and limitations for use in lab experiments. Its ability to selectively target serotonin and dopamine receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, its psychoactive effects may also pose a challenge in interpreting the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine. One area of interest is its potential therapeutic applications in psychiatry, neurology, and oncology. Further studies are needed to determine the optimal dosing and administration routes for these applications. Another area of interest is the development of more selective and potent 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine derivatives that can target specific serotonin and dopamine receptor subtypes. Finally, more research is needed to understand the long-term effects of 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine use and its potential for abuse.
Aplicaciones Científicas De Investigación
1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects. In neurology, 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine has been studied for its potential neuroprotective effects in Parkinson's disease and stroke. In oncology, 1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine has been investigated for its anti-cancer properties.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O/c1-23(2,3)19-11-8-18(9-12-19)10-13-22(27)26-16-14-25(15-17-26)21-7-5-4-6-20(21)24/h4-9,11-12H,10,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUVXPZRFPUFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-N-(sec-butyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440580.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methylphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B4440589.png)

![N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440603.png)
![N-(2,6-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440611.png)


![6-fluoro-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B4440626.png)
![2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4440642.png)
![N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440645.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4440653.png)
![3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4440657.png)